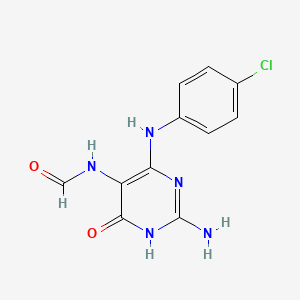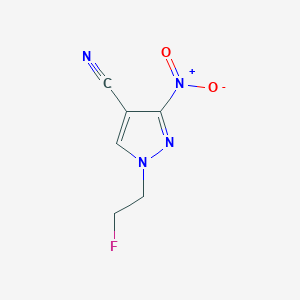
1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoroethyl group, a nitro group, and a carbonitrile group attached to the pyrazole ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by a fluoroethyl moiety.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through reactions involving cyanide sources, such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The fluoroethyl group can be replaced by other substituents through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Cyclization: Cyclization reactions may require catalysts such as acids or bases, and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(2-Fluoroethyl)-3-amino-1H-pyrazole-4-carbonitrile, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluoroethyl moiety.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions of pyrazole derivatives with biological targets.
Medicine: The compound and its derivatives may have potential therapeutic applications, including as antimicrobial or anticancer agents.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluoroethyl, nitro, and carbonitrile groups can influence the compound’s binding affinity and specificity for these targets. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
2-Fluoroethanol: A simpler fluorinated alcohol with different reactivity and applications.
1-(2-Fluoroethyl)-3-nitro-1H-pyrazole: Lacks the carbonitrile group, resulting in different chemical properties and reactivity.
1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile: Lacks the nitro group, affecting its potential biological activity and chemical behavior.
The uniqueness of this compound lies in the combination of its functional groups, which impart specific chemical and biological properties that can be leveraged in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H5FN4O2 |
|---|---|
Molekulargewicht |
184.13 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-3-nitropyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H5FN4O2/c7-1-2-10-4-5(3-8)6(9-10)11(12)13/h4H,1-2H2 |
InChI-Schlüssel |
OMIYGZXMINAAFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN1CCF)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


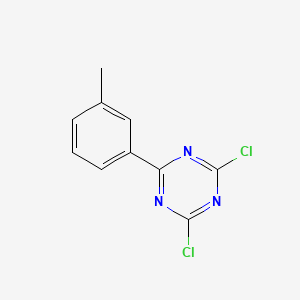


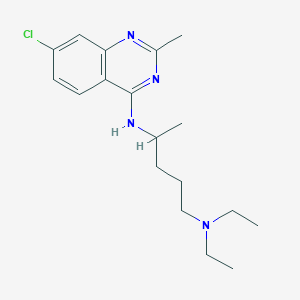

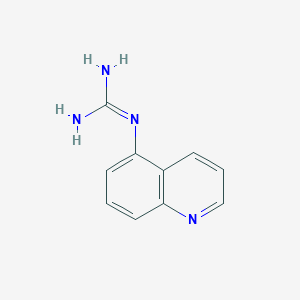
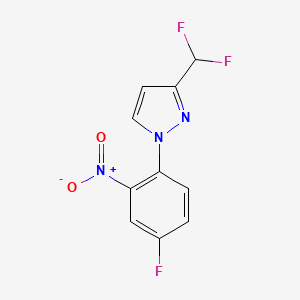
![3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide](/img/structure/B11713007.png)



![N'-[(E)-phenylmethylidene]furan-2-carbohydrazide](/img/structure/B11713028.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713047.png)
